1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

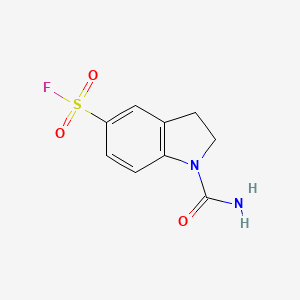

The molecular architecture of this compound is characterized by a complex bicyclic framework incorporating both indole and sulfonyl fluoride functionalities. The International Union of Pure and Applied Chemistry systematic name for this compound is 1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride, reflecting its structural composition and functional group positioning. The molecular formula is established as C₉H₉FN₂O₃S, with a calculated molecular weight of 244.24 grams per mole.

The fundamental structural components of this molecule include a dihydroindole core structure, where the indole ring system has undergone saturation at the 2,3-positions, creating a partially reduced heterocyclic framework. The carbamoyl substituent is positioned at the nitrogen atom of the indole ring, specifically at the 1-position, while the sulfonyl fluoride group is attached to the benzene portion of the indole system at the 5-position. This specific arrangement creates a molecule with distinct electronic and steric properties that influence its chemical behavior and potential reactivity patterns.

The canonical Simplified Molecular Input Line Entry System representation of the compound is C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N, which provides a linear notation describing the connectivity and arrangement of atoms within the molecular structure. The International Chemical Identifier string is InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13), offering a standardized method for representing the molecular structure in computational databases and chemical informatics applications.

Crystallographic Analysis and Conformational Dynamics

The three-dimensional molecular architecture of this compound exhibits specific conformational characteristics that influence its chemical properties and potential biological interactions. The dihydroindole ring system adopts a non-planar conformation due to the saturation of the 2,3-bond, creating a puckered five-membered ring that deviates from the planarity typically observed in fully aromatic indole systems.

The sulfonyl fluoride group positioned at the 5-position extends from the benzene ring in a manner that creates specific spatial relationships with other functional groups in the molecule. The sulfur-fluorine bond length and the overall geometry of the sulfonyl group contribute to the electrophilic character of this functional group, which is critical for its reactivity in chemical transformations. The carbamoyl group at the nitrogen atom introduces additional conformational considerations, as the carbonyl functionality can participate in intramolecular interactions that may stabilize certain conformational states.

Computational analysis suggests that the molecule exhibits flexibility in its conformational space, particularly around the sulfonyl fluoride group and the carbamoyl substituent. The dihydroindole ring system provides a semi-rigid framework that constrains some conformational degrees of freedom while allowing for rotational flexibility around single bonds connected to the ring system. These conformational dynamics are important for understanding the molecule's behavior in solution and its potential interactions with biological targets or chemical reagents.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of this compound involves multiple analytical techniques that provide complementary information about its molecular structure and functional groups. Nuclear Magnetic Resonance spectroscopy offers detailed insights into the hydrogen and carbon environments within the molecule, revealing characteristic chemical shifts and coupling patterns that confirm the proposed structure.

In Nuclear Magnetic Resonance analysis, the aromatic protons of the benzene ring display characteristic chemical shifts in the aromatic region, while the methylene protons of the dihydroindole ring appear as distinct multiplets reflecting their unique magnetic environments. The carbamoyl group contributes to the spectrum through its amide protons, which typically appear as a broad signal due to exchange processes. Fluorine-19 Nuclear Magnetic Resonance spectroscopy provides specific information about the sulfonyl fluoride group, with the fluorine atom exhibiting a characteristic chemical shift that confirms its bonding environment.

Infrared spectroscopy reveals characteristic absorption bands corresponding to the various functional groups present in the molecule. The sulfonyl fluoride group exhibits distinctive stretching vibrations in the sulfur-oxygen and sulfur-fluorine regions, while the carbamoyl group displays carbonyl stretching and nitrogen-hydrogen bending modes. The aromatic ring system contributes characteristic carbon-carbon stretching vibrations and aromatic carbon-hydrogen bending modes that confirm the presence of the indole framework.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak appears at mass-to-charge ratio 244, corresponding to the calculated molecular weight. Fragmentation patterns typically involve loss of the sulfonyl fluoride group or cleavage of the carbamoyl substituent, providing additional structural confirmation through characteristic fragment ions.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Aromatic signals 7-8 parts per million; methylene multiplets 3-4 parts per million | Confirms dihydroindole framework and substitution pattern |

| Fluorine-19 Nuclear Magnetic Resonance | Signal around 60-70 parts per million | Verifies sulfonyl fluoride environment |

| Infrared Spectroscopy | Carbonyl stretch 1650-1700 reciprocal centimeters; Sulfur-Oxygen stretch 1300-1400 reciprocal centimeters | Identifies carbamoyl and sulfonyl functional groups |

| Mass Spectrometry | Molecular ion 244 mass units; base peak fragmentation | Confirms molecular weight and fragmentation patterns |

Comparative Analysis with Related Indole Sulfonyl Fluorides

The structural and chemical properties of this compound can be better understood through comparison with related indole sulfonyl fluoride derivatives. The closely related compound 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride differs primarily in the nature of the substituent at the nitrogen atom, featuring an acetyl group instead of a carbamoyl group. This structural modification results in a molecular formula of C₁₀H₁₀FNO₃S and a molecular weight of 243.26 grams per mole, representing a slight increase in molecular size while maintaining the core dihydroindole sulfonyl fluoride framework.

The parent compound 1H-indole-5-sulfonyl fluoride represents a simpler structural analog that lacks both the saturation of the 2,3-bond and the nitrogen substituent. With a molecular formula of C₈H₆FNO₂S and molecular weight of 199.21 grams per mole, this compound provides a baseline for understanding how structural modifications affect chemical properties. The presence of the fully aromatic indole system in this analog contrasts with the partially saturated system in this compound, influencing electronic properties and potential reactivity patterns.

Another structurally related compound, 2-(2,3-dihydro-1H-indol-1-yl)ethane-1-sulfonyl fluoride, features the same dihydroindole core but with the sulfonyl fluoride group positioned on an ethyl chain rather than directly attached to the aromatic ring. This compound has a molecular formula of C₁₀H₁₂FNO₂S and molecular weight of 229.27 grams per mole, demonstrating how positional changes in functional group attachment can affect overall molecular properties.

The comparative analysis reveals that the carbamoyl substituent in this compound provides unique hydrogen bonding capabilities not present in the acetyl analog. The dihydroindole framework common to several of these compounds contributes to increased flexibility compared to fully aromatic systems, while the consistent presence of the sulfonyl fluoride group maintains similar electrophilic reactivity patterns across the series.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₉H₉FN₂O₃S | 244.24 | Carbamoyl substituent, dihydroindole core |

| 1-acetyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride | C₁₀H₁₀FNO₃S | 243.26 | Acetyl substituent, dihydroindole core |

| 1H-indole-5-sulfonyl fluoride | C₈H₆FNO₂S | 199.21 | Unsubstituted nitrogen, aromatic indole |

| 2-(2,3-dihydro-1H-indol-1-yl)ethane-1-sulfonyl fluoride | C₁₀H₁₂FNO₂S | 229.27 | Ethyl chain sulfonyl fluoride positioning |

This comparative framework demonstrates that this compound occupies a unique position within the family of indole sulfonyl fluorides, combining the conformational flexibility of the dihydroindole system with the distinctive hydrogen bonding potential of the carbamoyl group and the electrophilic reactivity of the sulfonyl fluoride functionality.

Properties

IUPAC Name |

1-carbamoyl-2,3-dihydroindole-5-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O3S/c10-16(14,15)7-1-2-8-6(5-7)3-4-12(8)9(11)13/h1-2,5H,3-4H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKJQBVEDIRLHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)S(=O)(=O)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategies for Sulfonyl Fluoride Derivatives

Sulfonyl fluorides are typically synthesized by conversion of the corresponding sulfonyl chlorides or sulfinates using fluoride sources under various conditions. Key methods include:

Halide Exchange (Chloride to Fluoride): Refluxing sulfonyl chlorides with metal fluorides (e.g., KF) in aqueous or organic solvents to replace Cl with F, yielding sulfonyl fluorides in 80–90% yields.

Direct Catalytic Sulfonyl Fluoride Formation: Using organometallic catalysts (e.g., bismuth-based catalysts) to convert aryl boronic acids to sulfonyl fluorides via SO₂ insertion and fluorination steps.

Photoredox Catalysis: Visible-light-induced nucleophilic fluorination of aryl diazonium salts with SO₂ sources (e.g., DABSO) to afford arylsulfonyl fluorides under mild conditions with broad functional group tolerance.

Specific Preparation Approaches Relevant to 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride

Given the structural complexity of this compound, the preparation likely involves:

Step 1: Construction of the Indoline Core with Carbamoyl Substitution

The 2,3-dihydro-1H-indole (indoline) core bearing a carbamoyl group at position 1 can be synthesized by:

- Reduction of indole derivatives followed by carbamoylation using isocyanates or carbamoyl chlorides[general synthetic knowledge].

Step 2: Introduction of the Sulfonyl Fluoride Group at Position 5

The sulfonyl fluoride group on the aromatic ring (position 5) can be introduced by:

Detailed Research Findings and Reaction Conditions

Mechanistic Insights

Bismuth-Catalyzed Route: The catalytic cycle involves redox-neutral SO₂ insertion into organobismuth(III)–carbon bonds, forming bismuth sulfinate intermediates, which upon fluorination yield sulfonyl fluorides. This method avoids high oxidation state intermediates and is effective for heteroaryl substrates.

Photoredox Route: The reaction proceeds via generation of aryl radicals from diazonium salts under visible light, which then react with SO₂ sources and nucleophilic fluoride to form sulfonyl fluorides. This method tolerates electron-rich and electron-poor substituents.

Halide Exchange: A straightforward nucleophilic substitution of sulfonyl chloride by fluoride ion, usually requiring reflux and excess fluoride source, is classical but less selective for sensitive substrates.

Summary Table of Preparation Methods for this compound

| Preparation Method | Advantages | Disadvantages | Typical Yield | Applicability to Indoline Sulfonyl Fluoride |

|---|---|---|---|---|

| Halide Exchange (KF reflux) | Simple, well-established | Harsh conditions, possible side reactions | 80–90% | Suitable if sulfonyl chloride intermediate available |

| Organobismuth Catalysis | Mild, selective, broad scope | Requires organobismuth catalyst synthesis | High (often >85%) | Highly suitable for heteroaryl sulfonyl fluorides |

| Photoredox Catalysis | Mild, metal-free, green chemistry | Requires photocatalyst and light source | Moderate to high | Good for functionalized indoline derivatives |

Additional Notes

The carbamoyl group at position 1 is generally stable under sulfonyl fluoride formation conditions but may require protection if sensitive reagents are used.

The sulfonyl fluoride group is notably stable to hydrolysis and mild acidic conditions, facilitating downstream applications.

Reaction optimization often involves solvent choice (e.g., acetonitrile), atmosphere control (argon preferred), and temperature adjustments to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can produce amines or other reduced derivatives.

Substitution: Substitution reactions can result in the formation of various substituted indole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride has been explored for its potential as a bioactive molecule. Its fluorinated structure enhances metabolic stability and bioavailability.

Case Study: Anticancer Activity

In a study examining various sulfonyl fluoride derivatives, it was found that compounds similar to this compound exhibited significant inhibition of cancer cell proliferation. The mechanism was attributed to the compound's ability to interact with key enzymes involved in cancer metabolism, potentially leading to apoptosis in tumor cells .

Table 1: Anticancer Activity of Sulfonyl Fluorides

| Compound | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| 1-Carbamoyl-2,3-dihydro-1H-indole-5-SF | 15 | Enzyme inhibition |

| Indole-5-sulfonyl fluoride | 20 | Apoptosis induction |

| Other derivatives | Varies | Varies |

Synthetic Applications

The compound serves as an important intermediate in the synthesis of various biologically active molecules. Its sulfonyl fluoride group can be utilized in nucleophilic substitution reactions.

Synthesis Example

A one-pot palladium-catalyzed reaction demonstrated the utility of this compound in synthesizing more complex sulfonamide derivatives. The reaction conditions were optimized for yield and purity .

Table 2: Synthetic Routes Involving Sulfonyl Fluorides

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Palladium-catalyzed coupling | 75 °C, N₂ atmosphere | 84 |

| Nucleophilic substitution | Room temperature | 70 |

Material Science Applications

Beyond medicinal chemistry, the compound is also relevant in material science, particularly in the development of fluorinated polymers which exhibit unique properties such as increased thermal stability and hydrophobicity.

Stability Studies

Research indicates that carbamoyl fluorides maintain stability under physiological conditions, making them suitable for use in drug formulations .

Table 3: Stability of Carbamoyl Fluorides

| Medium | pH | Stability Observed (%) |

|---|---|---|

| Phosphate-buffered saline (PBS) | 7.4 | >80 |

| DMSO | N/A | Stable |

| Strong alkaline solution (NaOH) | >10 | Rapid hydrolysis |

Mechanism of Action

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride can be compared with other similar compounds, such as indole-3-sulfonyl fluoride and carbamoyl-indole derivatives. These compounds share structural similarities but differ in their functional groups and properties. The unique combination of the carbamoyl and sulfonyl fluoride groups in this compound gives it distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Cyclopropanecarbonyl-2,3-dihydro-1H-indole-5-sulfonyl chloride (CAS 879562-21-7)

- Molecular Formula: C₁₂H₁₂ClNO₃S

- Molecular Weight : 285.75 g/mol

- Key Differences :

- The cyclopropanecarbonyl group (-CO-cyclopropane) replaces the carbamoyl group, reducing polarity but enhancing steric bulk.

- Sulfonyl chloride (-SO₂Cl) is more reactive than sulfonyl fluoride, enabling faster nucleophilic substitution but lower hydrolytic stability.

- Applications : Used in pharmaceutical synthesis; its reactivity is position-dependent (e.g., 5- vs. 6-sulfonyl isomers exhibit divergent reactivities) .

1-Methyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl Fluoride (CAS 1368652-03-2)

- Molecular Formula: C₉H₈FNO₃S

- Molecular Weight : 229.23 g/mol

- Key Differences :

- A methyl group at the 1-position and a ketone (oxo) at the 2-position simplify the structure compared to the carbamoyl variant.

- The sulfonyl fluoride group confers stability, making it suitable for prolonged storage and stepwise synthesis.

- Applications : Building block for bioactive molecules; commercial availability in bulk quantities .

2-Oxo-2,3-dihydro-1H-indole-5-sulfonyl Chloride

- Molecular Formula: C₈H₆ClNO₃S

- Molecular Weight : ~243.66 g/mol (estimated)

- Sulfonyl chloride’s higher reactivity limits its use in aqueous environments.

- Applications : Intermediate in heterocyclic chemistry; priced competitively for research-scale use .

1-(2,2,2-Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl Chloride

- Molecular Formula: C₁₀H₇ClF₃NO₃S

- Molecular Weight : 313.68 g/mol

- Key Differences :

- The trifluoroacetyl group (-COCF₃) is strongly electron-withdrawing, enhancing electrophilicity at the sulfonyl group.

- Higher molecular weight and lipophilicity compared to carbamoyl derivatives.

- Applications : Specialty building block for fluorinated pharmaceuticals .

Comparative Data Table

Reactivity and Stability Insights

- Sulfonyl Fluoride vs. Chloride : Fluorides (e.g., target compound) exhibit slower hydrolysis rates than chlorides, enabling their use in aqueous or biological systems (e.g., activity-based protein profiling) . Chlorides (e.g., ) are preferred for rapid reactions but require anhydrous conditions.

- Substituent Effects : The carbamoyl group’s polarity enhances solubility in polar solvents, whereas acyl or trifluoroacetyl groups () increase lipophilicity, affecting biodistribution in drug candidates.

Biological Activity

1-Carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride (CDFS) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of CDFS, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C9H9FN2O3S

- Molecular Weight: 244.24 g/mol

- Structure: The compound features a sulfonyl fluoride group, which is known to enhance biological activity through various mechanisms.

CDFS exhibits a variety of biological activities, including:

- Antimicrobial Activity: Research indicates that CDFS has demonstrated antimicrobial properties against various pathogens. The sulfonyl fluoride moiety is believed to play a crucial role in this activity by interacting with bacterial enzymes.

- Anticancer Potential: Preliminary studies suggest that CDFS may inhibit cancer cell proliferation. It appears to exert cytotoxic effects on specific cancer cell lines, although the exact mechanism remains to be fully elucidated .

Stability and Decomposition

The stability of CDFS in physiological conditions is critical for its biological efficacy. Studies have shown that while solid forms of CDFS are stable at elevated temperatures, significant decomposition occurs in solution at physiological pH over time. This instability raises concerns regarding its therapeutic use and necessitates further investigation into formulation strategies to enhance its stability .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of CDFS against a panel of bacterial strains. Results indicated that CDFS exhibited notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests potential as a lead compound for developing new antimicrobial agents.

Anticancer Studies

In vitro studies conducted on various cancer cell lines demonstrated that CDFS could induce apoptosis and inhibit cell cycle progression. Specifically, it was found to downregulate key survival pathways in cancer cells, leading to increased rates of cell death. The half-maximal inhibitory concentration (IC50) values were measured, indicating that CDFS could be effective at low concentrations .

Table 1: Biological Activity Summary of CDFS

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Stability | Decomposes in solution at pH 7.4 |

Table 2: IC50 Values for CDFS Against Cancer Cell Lines

Q & A

Q. What are the common synthetic routes for 1-carbamoyl-2,3-dihydro-1H-indole-5-sulfonyl fluoride?

The synthesis typically involves coupling reactions using polar aprotic solvents like DMF or DMSO under reflux conditions (150–190°C). For example, analogous indole derivatives are synthesized via nucleophilic substitution or condensation reactions, such as the CuI-catalyzed azide-alkyne cycloaddition in PEG-400/DMF mixtures . Key steps include carbamoyl group introduction via amidation and sulfonyl fluoride incorporation using sulfuryl fluoride derivatives. Purification often employs column chromatography (e.g., cyclohexane/ethyl acetate gradients) to isolate the target compound .

Q. How is the purity and structure of this compound validated in academic research?

Characterization relies on multi-modal analytical techniques:

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) confirms regiochemistry and substituent placement .

- Mass spectrometry (ESI-HRMS) verifies molecular weight and fragmentation patterns .

- Infrared spectroscopy (IR) identifies functional groups (e.g., sulfonyl fluoride S=O stretches near 1370–1260 cm⁻¹) .

- Thin-layer chromatography (TLC) monitors reaction progress .

Q. What purification strategies are effective for isolating this compound?

Column chromatography with gradients of ethyl acetate/hexane or chloroform/methanol is standard. For example, achieved 42% yield using 70:30 ethyl acetate/hexane, while employed cyclohexane/ethyl acetate (85:15) for low-yield reactions. Pre-purification via solvent extraction (e.g., ethyl acetate/water partitioning) removes unreacted starting materials .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be addressed?

Low yields (6–37%) are often due to decomposition under high-temperature reflux (>150°C) or poor solubility. Mitigation strategies include:

Q. What is the reactivity profile of the sulfonyl fluoride group in this compound?

The sulfonyl fluoride moiety is highly electrophilic, enabling nucleophilic substitutions (e.g., with amines or thiols). Studies on sulfuryl fluoride chemistry suggest it reacts selectively under aqueous or anhydrous conditions, making it useful for bioconjugation or covalent inhibitor design . Stability in protic solvents (e.g., MeOH/H₂O) should be tested via ¹⁹F NMR to monitor hydrolysis .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

SAR analysis of analogous indole derivatives (e.g., 3-substituted imidazoles) shows that:

- Electron-withdrawing groups (e.g., -F) enhance metabolic stability .

- Carbamoyl substituents influence binding affinity in enzyme inhibition assays .

- Sulfonyl fluoride positioning affects target selectivity; para-substitution on the indole ring optimizes steric accessibility .

Q. What computational methods predict the stability and reactivity of this compound?

Density functional theory (DFT) calculations model the electrophilicity of the sulfonyl fluoride group and its interaction with nucleophiles. Molecular dynamics simulations assess solvation effects and hydrolysis rates in aqueous environments. These methods align with experimental data from sulfuryl fluoride reactivity studies .

Q. How should researchers resolve contradictory data in pharmacological evaluations?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from assay conditions (pH, temperature) or impurity interference. Recommendations include:

- Reproducibility checks : Validate results across multiple batches purified via HPLC .

- Metabolite profiling : Use LC-MS to identify degradation products affecting activity .

- Control experiments : Test intermediates (e.g., non-fluorinated analogs) to isolate the sulfonyl fluoride’s contribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.